molecular formula C4H9ClO2 B142252 2-Methoxyethoxymethyl chloride CAS No. 3970-21-6

2-Methoxyethoxymethyl chloride

Cat. No.: B142252
CAS No.: 3970-21-6
M. Wt: 124.56 g/mol
InChI Key: BIAAQBNMRITRDV-UHFFFAOYSA-N
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Description

2-Methoxyethoxymethyl chloride is an organic compound with the chemical formula CH₃OCH₂CH₂OCH₂Cl. It is a colorless liquid classified as a chloroalkyl ether. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxyethoxy ether (MEM) protecting group .

Mechanism of Action

Target of Action

2-Methoxyethoxymethyl chloride, also known as MEM chloride, is primarily used as an alkylating agent . Its primary target is the hydroxyl group in organic compounds . It is used in organic synthesis for introducing the methoxyethoxy ether (MEM) protecting group .

Mode of Action

The mode of action of this compound involves the protection of the hydroxyl function in organic compounds . Typically, the alcohol to be protected is deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane followed by the addition of this compound . This results in the formation of a MEM ether .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the hydroxyl function in organic compounds . The compound acts as a protecting group for the hydroxyl function, preventing it from undergoing unwanted reactions during the synthesis process .

Result of Action

The primary result of the action of this compound is the protection of the hydroxyl function in organic compounds . This allows for more complex organic synthesis processes to take place without unwanted reactions occurring at the hydroxyl site . The MEM protecting group can be cleaved (deprotection) with a range of Lewis and Bronsted acids .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is stable under a variety of reaction conditions . It should be kept away from heat and sources of ignition due to its flammability . Furthermore, the compound’s efficacy as a protecting group can be influenced by the presence of other compounds and the specific conditions of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethoxymethyl chloride can be synthesized by reacting methoxyethanol with s-trioxane in the presence of dry hydrogen chloride gas. The reaction is carried out with stirring until a clear mixture is obtained . The product is then purified by fractional distillation under vacuum conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of non-nucleophilic bases such as N,N-diisopropylethylamine in dichloromethane is common to deprotonate the alcohol to be protected .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethoxymethyl chloride primarily undergoes substitution reactions. It is used to introduce the methoxyethoxy ether protecting group in organic synthesis .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various MEM-protected alcohols, which are stable under a variety of reaction conditions and can be selectively cleaved .

Scientific Research Applications

2-Methoxyethoxymethyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl methyl ether
  • Chloromethyl ethyl ether
  • Bromomethyl methyl ether
  • 2-Chloroethyl methyl ether
  • 2-Bromoethyl methyl ether
  • 2-(Trimethylsilyl)ethoxymethyl chloride
  • Benzyl chloromethyl ether
  • Chloromethyl octyl ether

Uniqueness

2-Methoxyethoxymethyl chloride is unique due to its ability to form the MEM protecting group, which is more stable and easier to remove compared to the methoxymethyl group. This makes it a preferred choice in organic synthesis for protecting hydroxyl groups .

Properties

IUPAC Name

1-(chloromethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAQBNMRITRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063250
Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-21-6
Record name 1-(Chloromethoxy)-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3970-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyethoxymethyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Record name 1-chloro-2,5-dioxahexane
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Record name 2-METHOXYETHOXYMETHYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Methoxyethoxymethyl chloride primarily used for in organic synthesis?

A1: this compound (MEM-Cl) is primarily used as a protecting group for alcohols, phenols, and carboxylic acids in organic synthesis. [, ] This means it can temporarily mask these functional groups, preventing them from reacting while other transformations are carried out on the molecule.

Q2: Can you provide an example of how this compound is used in natural product synthesis?

A2: One study demonstrated the use of MEM-Cl in synthesizing a key component of Orellanine, a toxin found in certain mushrooms. [] The researchers utilized MEM-Cl to protect a specific hydroxyl group on a hydroxypyridine molecule. This protection was crucial to successfully carry out subsequent reactions in the synthesis pathway towards Orellanine.

Q3: How is the protecting group introduced and removed using this compound?

A3: The protection of phenols and hydroxypyridines with the 2-Methoxyethoxymethyl (MEM) group is achieved through phase-transfer catalysis using Aliquat 336®. [] Once the desired reactions are completed, the MEM protecting group can be easily removed using Amberlyst 15®, a readily available acidic resin. [] This straightforward introduction and removal make it a convenient protecting strategy in multi-step synthesis.

Q4: Are there any metal-binding applications of molecules containing the 2-Methoxyethoxymethyl group?

A4: Research has shown that some compounds synthesized using this compound exhibit metal-binding properties. [] Specifically, a study demonstrated that compound (12), a derivative of β-ketomacrolide synthesized using MEM-Cl, displayed binding affinity towards potassium and cesium ions. [] This finding suggests potential applications for such compounds in areas like metal ion detection or extraction.

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